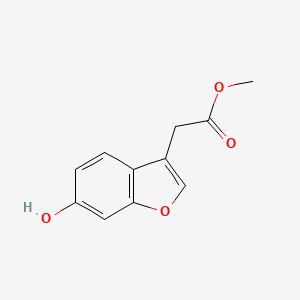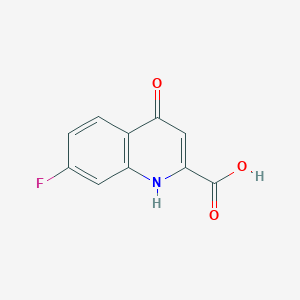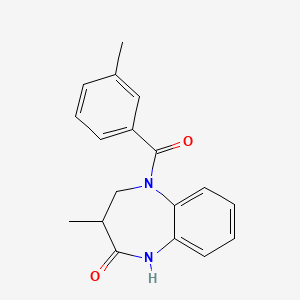![molecular formula C18H21N7O2 B2473541 6-méthoxy-N-(1-(3-méthyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pipéridin-4-yl)nicotinamide CAS No. 2034516-64-6](/img/structure/B2473541.png)
6-méthoxy-N-(1-(3-méthyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pipéridin-4-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
La 1,2,4-triazolo[1,5-a]pyridine, avec son atome d'azote ponté, a suscité l'attention en chimie médicinale. Les chercheurs ont exploré son potentiel en tant qu'échafaudage pour le développement de médicaments. Notamment, elle présente diverses activités, notamment en tant que :
- De plus, ces composés ont des applications dans le traitement des troubles cardiovasculaires, du diabète de type 2 et des troubles hyperprolifératifs .
Sciences des matériaux
Au-delà des applications médicinales, les 1,2,4-triazolo[1,5-a]pyridines trouvent une utilisation dans les sciences des matériaux. Leurs propriétés font d'elles des candidates intéressantes pour la conception de matériaux fonctionnels, tels que des capteurs, des catalyseurs et des semi-conducteurs organiques .
Méthodologie synthétique
La synthèse des 1,2,4-triazolo[1,5-a]pyridines a fait l'objet de recherches. Des méthodes comme la synthèse sous micro-ondes, sans catalyseur, ont été mises en place. Ces approches écologiques permettent d'accéder efficacement au composé, démontrant une large portée des substrats et une bonne tolérance aux groupes fonctionnels .
Inhibition sélective des kinases
Les chercheurs ont découvert de nouvelles classes d'inhibiteurs de kinases basées sur des échafaudages de 1,2,4-triazolo[1,5-a]pyridine. Ces inhibiteurs ciblent des kinases spécifiques impliquées dans des maladies comme le cancer et l'inflammation .
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of triazolo pyrazine derivatives , which are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets through binding, leading to changes in the target’s function.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
A related compound was found to have increased oral bioavailability due to the insertion of a methyleneamino linker . This suggests that similar modifications could potentially enhance the bioavailability of this compound.
Result of Action
Given the biological activities associated with triazole compounds , it is plausible that this compound could have a range of effects at the molecular and cellular level.
Propriétés
IUPAC Name |
6-methoxy-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-12-22-23-17-16(19-7-10-25(12)17)24-8-5-14(6-9-24)21-18(26)13-3-4-15(27-2)20-11-13/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGBHASMAOJESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=CN=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2473459.png)


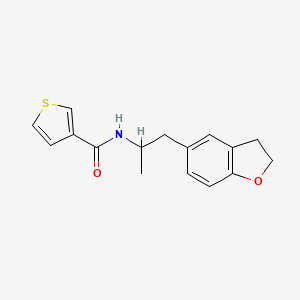
![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2473469.png)
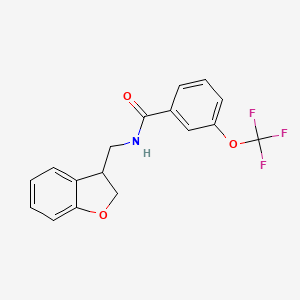
![2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride](/img/structure/B2473472.png)

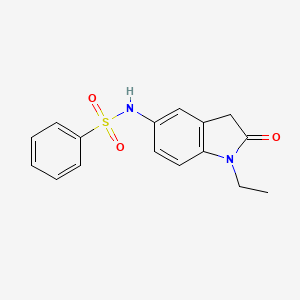
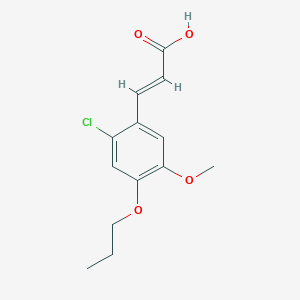
![N-benzyl-N,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473477.png)
